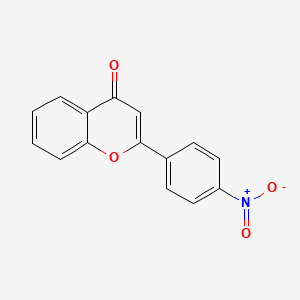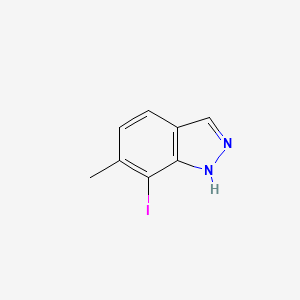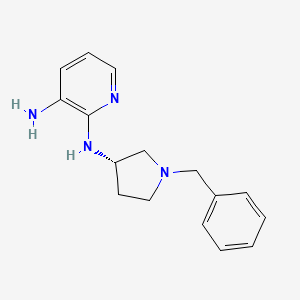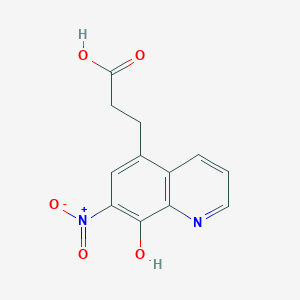
1-Benzyl-7-methoxy-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-7-methoxy-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group at the first position, a methoxy group at the seventh position, and a carbonitrile group at the third position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this specific compound, the starting materials would include 7-methoxyindole and benzyl cyanide. The reaction typically requires refluxing in an appropriate solvent such as methanol or ethanol with an acid catalyst like hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
1-Benzyl-7-methoxy-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and require further research .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-indole-3-carbonitrile: Lacks the methoxy group, which may affect its biological activity.
7-Methoxy-1H-indole-3-carbonitrile: Lacks the benzyl group, potentially altering its chemical reactivity.
1-Benzyl-7-methoxy-1H-indole-3-carboxaldehyde: Contains a carboxaldehyde group instead of a carbonitrile group, leading to different chemical properties.
Uniqueness: 1-Benzyl-7-methoxy-1H-indole-3-carbonitrile is unique due to the presence of both benzyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent or chemical intermediate .
Propriétés
Formule moléculaire |
C17H14N2O |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
1-benzyl-7-methoxyindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O/c1-20-16-9-5-8-15-14(10-18)12-19(17(15)16)11-13-6-3-2-4-7-13/h2-9,12H,11H2,1H3 |
Clé InChI |
CIFBDJKHEZVJFX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N(C=C2C#N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)







![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)



